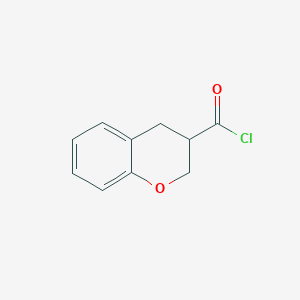

Chroman-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Chroman-3-carbonyl chloride can be synthesized through multiple methods. One approach involves the reaction of chromone-3-carboxylic acid chloride with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones, leading to the formation of 3,3'-carbonyl-bis(chromones), which are dimeric chromones bridged by a carbonyl group. These compounds have shown activity as inhibitors of mammalian alkaline phosphatases (Miliutina et al., 2016).

Molecular Structure Analysis

The molecular structure of chroman-3-carbonyl chloride derivatives has been a subject of interest. For instance, a study on a stable tetramethylethylene-bridged chromocene carbonyl complex revealed a normal wedge-shaped metallocene derivative, indicating a close approximation to C2 symmetry with respect to the Cr-CO axis (Schwemlein et al., 1983).

Chemical Reactions and Properties

Chroman-3-carbonyl chloride undergoes various chemical reactions, forming different compounds. For example, its reaction with certain olefins results in chlorohydrins as major products, showing the versatility of chromyl chloride in organic synthesis (Stairs et al., 1963).

Physical Properties Analysis

The physical properties of chroman-3-carbonyl chloride derivatives can be elucidated through experimental and theoretical studies. The gas-phase electron diffraction and theoretical calculations on 3-chloropropanoyl chloride, for instance, provide insight into its conformational structure, showcasing the diverse conformers that exist for such compounds (Johansen & Hagen, 2006).

Applications De Recherche Scientifique

Environmental Remediation

Chromones, including derivatives like Chroman-3-carbonyl chloride, are natural compounds found in a human diet and have shown antioxidant properties. These properties suggest their potential utility in environmental and biological systems for mitigating oxidative stress and related cellular impairments (Yadav et al., 2014). Additionally, research on chromium remediation technologies indicates a significant focus on bioremediation techniques to reduce Cr(VI) to less toxic forms, potentially aligning with the chemical activities of chroman derivatives in environmental detoxification (Xia et al., 2019).

Catalysis and Organic Chemistry

Chroman derivatives are integral to various synthetic and catalytic processes in organic chemistry. Advances in transition-metal catalyzed hydroxycarbonylation reactions showcase the importance of organic chloride compounds, including chroman-related structures, in facilitating novel organic transformations (Bertoux et al., 1999). These catalytic activities are essential for synthesizing complex organic molecules, indicating the potential utility of Chroman-3-carbonyl chloride in similar contexts.

Industrial and Environmental Chemistry

The review of carbon-based solid acids, including those derived from organic compounds similar to chroman derivatives, highlights their role in green chemistry and catalysis (Mahajan & Gupta, 2019). Such materials are crucial for developing renewable energy solutions and environmental remediation techniques, pointing to the broader applications of chroman structures in sustainable technologies.

Orientations Futures

While specific future directions for Chroman-3-carbonyl chloride are not mentioned in the search results, there is ongoing research into the synthesis and applications of related compounds such as chroman-2-ones and chromanes . This suggests that there may be potential for future research into Chroman-3-carbonyl chloride and its derivatives.

Propriétés

IUPAC Name |

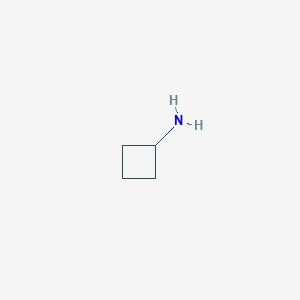

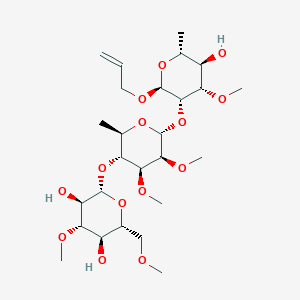

3,4-dihydro-2H-chromene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYMIZHFYTWMAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383681 |

Source

|

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-3-carbonyl chloride | |

CAS RN |

115822-58-7 |

Source

|

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)